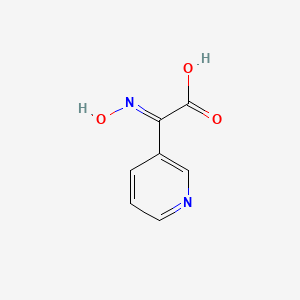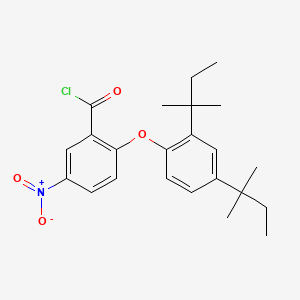
2-(2,4-Di-tert-pentylphenoxy)-5-nitrobenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-5-nitro-benzoyl chlorid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoyl chloride group attached to a phenoxy ring substituted with two 1,1-dimethylpropyl groups and a nitro group. Its complex structure makes it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-5-nitro-benzoyl chlorid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Preparation of 2,4-Bis(1,1-dimethylpropyl)phenol: This intermediate is synthesized by alkylation of phenol with 1,1-dimethylpropyl chloride in the presence of a base such as sodium hydroxide.
Formation of 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-5-nitrobenzoic acid: The phenol intermediate is then reacted with 5-nitrobenzoyl chloride under basic conditions to form the corresponding ester.
Conversion to Benzoyl Chloride: The final step involves converting the ester to the benzoyl chloride derivative using thionyl chloride or oxalyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-5-nitro-benzoyl chlorid undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenoxy ring can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Amines: Resulting from the reduction of the nitro group.
Quinones: Produced from the oxidation of the phenoxy ring.
科学研究应用
2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-5-nitro-benzoyl chlorid has several applications in scientific research:
Chemistry: Used as a reagent for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-5-nitro-benzoyl chlorid involves its interaction with specific molecular targets. The benzoyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to covalent modification and inhibition of their activity. The nitro group may also play a role in redox reactions, affecting cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid: Similar structure but lacks the nitro and benzoyl chloride groups.
Phenol, 2,4-bis(1,1-dimethylpropyl)-: Similar phenoxy ring but without the nitro and benzoyl chloride groups.
2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]ethyl acrylate: Contains an acrylate group instead of the nitro and benzoyl chloride groups.
Uniqueness
2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-5-nitro-benzoyl chlorid is unique due to the presence of both the nitro and benzoyl chloride groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
63134-22-5 |
|---|---|
分子式 |
C23H28ClNO4 |
分子量 |
417.9 g/mol |
IUPAC 名称 |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-5-nitrobenzoyl chloride |
InChI |
InChI=1S/C23H28ClNO4/c1-7-22(3,4)15-9-11-20(18(13-15)23(5,6)8-2)29-19-12-10-16(25(27)28)14-17(19)21(24)26/h9-14H,7-8H2,1-6H3 |
InChI 键 |
UNNQMDKLFWFUES-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)Cl)C(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


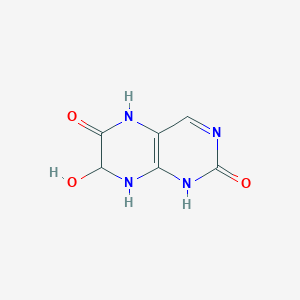
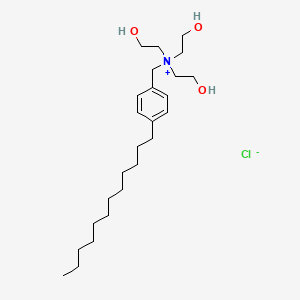

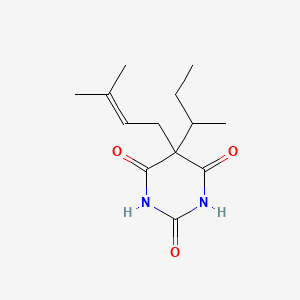
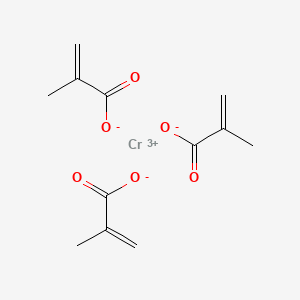
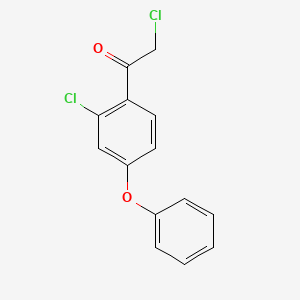

![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI)](/img/structure/B13804878.png)
![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)
![[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B13804890.png)

![Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13804901.png)

